N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-8-9-3-4-10-11(7-9)16-6-5-15-10/h2-4,7H,1,5-6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQADIYSKCOUFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxin derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and benzodioxin functional groups. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Scaffold Variations
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Derivatives
Compounds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol share the benzodioxin core but replace the enamide with a hydroxymethyl group. These derivatives were identified as high-potency PD-1/PD-L1 inhibitors using machine learning models, demonstrating the scaffold’s versatility in immunomodulation. However, the absence of the enamide group in these analogs may reduce stability or alter binding kinetics compared to the target compound .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c)
aureus or P. aeruginosa, highlighting that functional group substitutions (sulfonamide vs. enamide) critically impact bioactivity. The enamide group in the target compound may confer distinct interactions with biological targets, though empirical validation is required .
Functional Group Modifications
(E)-3-(4-tert-Butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
This analog replaces the benzodioxin-ylmethyl group with a tert-butylphenyl substituent. In contrast, the target compound’s benzodioxin-ylmethyl group may offer balanced hydrophobicity and steric effects, optimizing target engagement .
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide
The introduction of a cyano group and methylcyclohexyl substituent in this analog increases electrophilicity and steric bulk. Such modifications could enhance metabolic stability but may hinder binding to narrow active sites. The target compound’s simpler enamide structure might facilitate better pharmacokinetic profiles .
Pharmacological Activity Comparisons
Angiotensin II Receptor Antagonists
Hydrobromide derivatives of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines (e.g., compound 3(5)) demonstrated antihypertensive effects comparable to valsartan. While these molecules share the prop-2-enamide motif, their thiazole ring and aryl substitutions differ from the target compound’s benzodioxin core, underscoring the importance of scaffold choice in receptor specificity .
Glucocorticoid Receptor Binders
Compound 1 ([N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide]) highlights the benzodioxin scaffold’s utility in receptor occupancy studies. The target compound’s enamide group may similarly engage hydrogen-bonding networks, though its lack of difluoropropanoylamino or indazolyl groups could limit glucocorticoid receptor affinity .
Key Structure-Activity Relationship (SAR) Insights
- Benzodioxin Core : Essential for rigidity and electronic interactions; substitutions at the 6-position (e.g., methyl, chloro, hydroxyethyl) modulate solubility and target affinity .
- Substituent Effects : Bulky groups (e.g., tert-butylphenyl) improve lipophilicity but may reduce bioavailability. Polar groups (e.g., hydroxyethyl) enhance solubility but limit blood-brain barrier penetration .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H17NO6
- Molecular Weight : 307.30 g/mol
- CAS Number : 2764014-50-6
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound exhibits properties similar to other derivatives of benzodioxins, which have been shown to possess antioxidant and anti-inflammatory activities.
Biological Activities
- Antioxidant Activity :
- Hypolipidemic Effects :
- Calcium Antagonist Properties :
Table 1: Summary of Biological Activities
| Activity | Related Compounds | Dosage (mg/kg) | Effectiveness |
|---|---|---|---|
| Antioxidant | Various | Not specified | Inhibition of lipid peroxidation |
| Hypolipidemic | Compound 36 | 100 & 300 | Significant reduction in lipids |
| Calcium Antagonist | Compound 25 | Not specified | Comparable to flunarizine |
Case Study: Hypolipidemic Activity
In a study evaluating a series of substituted benzodioxins, compound 36 exhibited significant hypolipidemic activity when administered at doses of 100 mg/kg and 300 mg/kg in mice. The results indicated a marked decrease in serum cholesterol levels compared to control groups, highlighting the therapeutic potential of this class of compounds in lipid management .
In Vitro Studies
In vitro assays have shown that derivatives similar to this compound can inhibit the oxidation of low-density lipoproteins (LDL), suggesting a protective role against atherosclerosis . The structure-activity relationship (SAR) studies emphasize the importance of specific substituents on the benzodioxin moiety for enhancing biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
